molecular formula C10H11O4P B14392225 Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate CAS No. 88332-71-2

Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate

Cat. No.: B14392225
CAS No.: 88332-71-2
M. Wt: 226.17 g/mol
InChI Key: JIGVWIGKHMTRGA-UHFFFAOYSA-N
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Description

Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzodioxaphosphole ring, which is a heterocyclic structure containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate typically involves the reaction of a benzodioxaphosphole derivative with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: This compound shares structural similarities with Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate but differs in its functional groups and overall structure.

    Benzoxazole derivatives: These compounds also contain heterocyclic structures and are studied for their biological activities.

Uniqueness

This compound is unique due to its specific benzodioxaphosphole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88332-71-2

Molecular Formula

C10H11O4P

Molecular Weight

226.17 g/mol

IUPAC Name

ethyl 2-(1,3,2-benzodioxaphosphol-2-yl)acetate

InChI

InChI=1S/C10H11O4P/c1-2-12-10(11)7-15-13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3

InChI Key

JIGVWIGKHMTRGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP1OC2=CC=CC=C2O1

Origin of Product

United States

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